2,4,4-Trimethyl-3-oxopentanenitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

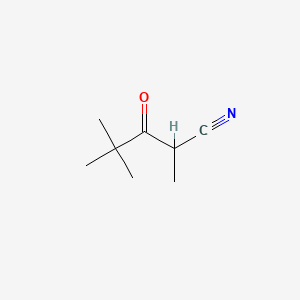

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,4-trimethyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-6(5-9)7(10)8(2,3)4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYCNKBQLMRDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952010 | |

| Record name | 2,4,4-Trimethyl-3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29509-04-4 | |

| Record name | 2,4,4-Trimethyl-3-oxopentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29509-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-Trimethyl-3-oxovaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029509044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4-Trimethyl-3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethyl-3-oxovaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Chemistry of β Keto Nitriles

2,4,4-Trimethyl-3-oxopentanenitrile is structurally classified as a β-keto nitrile. This classification is central to understanding its chemical behavior. β-Keto nitriles are characterized by a nitrile group (-C≡N) and a ketone group (C=O) separated by a single carbon atom (the α-carbon). This arrangement of functional groups imparts a unique reactivity to the molecule.

A key feature of β-keto nitriles is their ability to exist as a mixture of keto and enol tautomers. The presence of two electron-withdrawing groups (the ketone and the nitrile) increases the acidity of the protons on the α-carbon, facilitating the formation of an enolate intermediate, which is in equilibrium with the enol form. This keto-enol tautomerism is fundamental to the reactivity of these compounds, as they can react as nucleophiles (via the enolate) or electrophiles (at the carbonyl carbon).

The general structure of β-keto nitriles makes them versatile intermediates in organic synthesis. bldpharm.com They serve as precursors for a wide array of more complex molecules, particularly heterocyclic compounds which form the backbone of many pharmaceutical and agrochemical products. bldpharm.comsigmaaldrich.com The dual functionality allows for a variety of chemical transformations, including cyclization, condensation, and addition reactions.

Overview of Research Significance in Synthetic Organic Chemistry

Classical and Contemporary Synthetic Routes

The synthesis of β-ketonitriles, including this compound, has traditionally been achieved through the condensation of nitriles with carboxylic esters in the presence of a strong base. google.com These methods form the foundation for accessing this class of compounds.

Base-Catalyzed Condensation Reactions in this compound Synthesis

The core of classical β-ketonitrile synthesis lies in the base-catalyzed condensation of a nitrile bearing α-hydrogens with an acylating agent, typically an ester. google.com This transformation is conceptually related to the Thorpe-Ziegler reaction, which describes the base-catalyzed self-condensation of aliphatic nitriles to form enamines or β-enaminonitriles. wikipedia.orgnumberanalytics.com In the synthesis of a non-symmetrical β-ketonitrile like this compound, a cross-condensation is employed.

The reaction mechanism involves the deprotonation of the α-carbon of the nitrile by a strong base, creating a resonance-stabilized nitrile anion. This nucleophile then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of an alkoxide leaving group yields the desired β-ketonitrile. A variety of strong bases have been utilized for this purpose, including sodium amide, sodium and potassium alkoxides, and sodium hydride. nih.gov The use of potassium tert-butoxide (KOt-Bu) is a common and effective choice for the acylation of nitrile anions with esters. nih.govacs.org Early methods often required two equivalents of the base and nitrile because the resulting β-ketonitrile product is more acidic than the starting nitrile, consuming a second equivalent of base. nih.gov

The specific synthesis of this compound involves the condensation of isobutyronitrile (B166230) (2-methylpropanenitrile) with an ester of pivalic acid (2,2-dimethylpropanoic acid), such as methyl pivalate (B1233124). The base abstracts a proton from the α-carbon of isobutyronitrile, and the resulting anion attacks the carbonyl of the pivalate ester.

Hydrolytic Pathways for β-Keto Nitrile Precursors

Following the condensation step, a workup procedure involving hydrolysis is critical. In the context of the Thorpe-Ziegler reaction, the initial product is a β-iminonitrile (or its tautomer, a β-enaminonitrile), which requires acidic hydrolysis to be converted into the final cyclic ketone or α-cyanoketone. chemeurope.comchem-station.com Similarly, in the base-catalyzed condensation of a nitrile with an ester, the reaction mixture is typically quenched with an acid. utsa.edu This acidic workup serves to neutralize the basic catalyst and any remaining anionic species. The resulting β-ketonitrile is then isolated, often through extraction and chromatographic purification. acs.orgutsa.edu The nitrile group itself is relatively stable under the mild acidic conditions of the workup but can be hydrolyzed to a carboxylic acid under more vigorous acidic or basic conditions with heating. youtube.com

Specific Alkylation and Acylation Strategies Towards this compound

The primary strategy for synthesizing this compound is the direct acylation of a nitrile anion with an unactivated ester. acs.org This approach has proven to be high-yielding and operationally simple. The procedure involves the reaction of a nitrile, such as isobutyronitrile, with an ester, like methyl pivalate, in the presence of a strong base. Potassium tert-amyl oxide has been reported as an effective base for this transformation, leading to excellent yields. acs.org

A general procedure involves adding the base to a solution of the nitrile in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the addition of the ester. acs.org The reaction is typically rapid at room temperature. acs.org This method is successful for a wide range of nitriles, including hindered ones, and both enolizable and non-enolizable esters. researchgate.net The synthesis of β-ketonitriles through the acylation of acetonitrile (B52724) anions with esters using inexpensive potassium tert-butoxide has also been demonstrated to be an efficient process under ambient conditions. nih.gov

| Reaction Type | Reactants | Base/Catalyst | Key Intermediate | Final Product |

|---|---|---|---|---|

| Crossed Condensation | Nitrile (e.g., Isobutyronitrile) + Ester (e.g., Methyl Pivalate) | Potassium tert-butoxide, Potassium tert-amyl oxide, Sodium Hydride | Nitrile-stabilized carbanion | β-Ketonitrile |

| Thorpe-Ziegler Reaction (Intramolecular) | Dinitrile | Alkoxide, Sodium Hydride | β-Iminonitrile | Cyclic Ketone (after hydrolysis) |

Advanced Synthetic Approaches and Reaction Condition Optimization

To overcome the limitations of classical methods, such as long reaction times or the use of hazardous reagents, advanced synthetic approaches have been developed. These focus on improving efficiency, safety, and environmental friendliness.

Microwave-Assisted Synthesis of Oxo-Nitrilic Compounds

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations, including the synthesis of nitriles and their derivatives. eurjchem.comtandfonline.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. rsc.orgarkat-usa.org

For the synthesis of β-ketonitriles, esters and nitriles can be reacted in the presence of a base like potassium tert-butoxide in a microwave reactor. utsa.edu This method has been successfully used to prepare a library of β-ketonitriles with yields ranging from 30% to 72% in just ten minutes of heating. utsa.edu Microwave heating has also been employed for the synthesis of various heterocyclic compounds from oxo-nitrile precursors, highlighting its efficiency. rsc.org The advantages stem from the efficient and rapid heating of the reaction mixture, which can lead to higher product purity and easier workups. arkat-usa.org

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. This includes the use of solvent-free (neat) reaction conditions, which reduce waste and the environmental impact associated with solvent use. tandfonline.commdpi.com Microwave-assisted synthesis is often compatible with solvent-free conditions. tandfonline.comorganic-chemistry.org For instance, the conversion of aldehydes to nitriles has been achieved efficiently under solvent-free microwave irradiation. tandfonline.com

The use of inexpensive and more manageable bases like potassium tert-butoxide, as opposed to hazardous reagents like sodium amide, contributes to a greener process. nih.govnih.gov Research has focused on developing sustainable syntheses of β-ketonitriles from esters using KOt-Bu under ambient conditions, which is a rapid, facile, and efficient process utilizing cheap and stable starting materials. researchgate.net The addition of catalytic amounts of isopropanol (B130326) has been found to facilitate the reaction and reduce side-product formation in some cases. nih.govnih.gov

| Methodology | Conditions | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 100-180 °C) | 5-30 minutes | Rapid reaction rates, improved yields, higher purity | utsa.edursc.orgarkat-usa.org |

| Solvent-Free Synthesis | Neat reaction mixture, often with microwave or conventional heating | Variable (minutes to hours) | Reduced waste, environmentally friendly, simplified workup | tandfonline.commdpi.comorganic-chemistry.org |

| Green, Economical Synthesis | Ambient temperature, inexpensive base (KOt-Bu) | Variable | Use of cheap/stable reagents, mild conditions, sustainability | nih.govnih.gov |

Mechanistic Insights into this compound Formation

The formation of this compound from methyl pivalate and propionitrile (B127096) in the presence of a strong base is understood to proceed through a mechanism analogous to a crossed Claisen condensation, a class of reactions that also includes the Thorpe-Ziegler reaction when applied to nitriles. chem-station.comwikipedia.org The key steps of this base-catalyzed reaction are outlined below:

Deprotonation of the Nitrile: The reaction is initiated by the deprotonation of the α-carbon of the nitrile (propionitrile) by a strong base, such as sodium hydride (NaH). google.com This results in the formation of a resonance-stabilized carbanion, also known as a nitrile anion. The acidity of the α-protons of the nitrile is crucial for this step to occur.

Nucleophilic Acyl Substitution: The newly formed nitrile anion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ester (methyl pivalate). This nucleophilic addition to the carbonyl group leads to the formation of a tetrahedral intermediate.

Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses by eliminating the alkoxide group (methoxide in the case of methyl pivalate). This elimination step regenerates the carbonyl group, now part of a ketone, and results in the formation of the β-ketonitrile product, this compound.

Elucidation of Reactivity and Reaction Mechanisms of 2,4,4 Trimethyl 3 Oxopentanenitrile

Fundamental Chemical Reactivity

The presence of both a ketone and a nitrile functional group in 2,4,4-trimethyl-3-oxopentanenitrile imparts a rich and varied chemical reactivity to the molecule. These groups can act as both electrophilic and nucleophilic centers, enabling a wide array of reactions.

Electrophilic and Nucleophilic Capabilities of the Ketone and Nitrile Moieties

The dual reactivity of β-ketonitriles like this compound is a key feature in their application in organic synthesis. rsc.org The nitrile (CN) moiety can act as an electrophile, while the hydroxyl group (in the enol form) and the α-carbon can serve as nucleophiles. rsc.org This allows for the design of novel tandem reactions. rsc.org

Electrophilic Nature : The carbon atom of the carbonyl group (C=O) is electrophilic due to the polarization of the carbon-oxygen double bond. Similarly, the carbon atom of the nitrile group (C≡N) is also an electrophilic center. These sites are susceptible to attack by nucleophiles.

Nucleophilic Nature : The α-carbon, situated between the ketone and nitrile groups, is acidic. Deprotonation of this carbon by a base generates a stabilized enolate, which is a potent nucleophile. masterorganicchemistry.com This enolate can then participate in various carbon-carbon bond-forming reactions. The nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group also possess lone pairs of electrons and can exhibit nucleophilic character, particularly in coordinating with catalysts. rsc.org

The ability of β-ketonitriles to act as both nucleophiles and electrophiles makes them valuable intermediates in the synthesis of complex organic molecules and heterocyclic compounds like pyridines, pyrimidines, and pyrazoles. rsc.org

Participation in Conjugate Addition (e.g., Michael-type) Reactions

The enolate derived from this compound is a soft nucleophile and readily participates in conjugate addition reactions, most notably the Michael reaction. masterorganicchemistry.comlibretexts.orglibretexts.org In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comlibretexts.orglibretexts.org

The general mechanism for the Michael reaction involves three key steps:

Deprotonation : A base removes the acidic α-proton from the β-ketonitrile to form a stable enolate. masterorganicchemistry.com

Conjugate Addition : The enolate attacks the β-carbon of the α,β-unsaturated acceptor. masterorganicchemistry.com

Protonation : The resulting enolate is protonated to yield the final 1,5-dicarbonyl product. masterorganicchemistry.comlibretexts.org

A variety of Michael acceptors can be used, including α,β-unsaturated ketones, aldehydes, esters, nitriles, and nitro compounds. libretexts.orglibretexts.org The choice of reactants and reaction conditions can influence the outcome, with some reactions being reversible and under thermodynamic control, while others are irreversible and under kinetic control. libretexts.orgorganicchemistrydata.org The use of chiral catalysts can lead to asymmetric Michael additions, producing stereochemically complex products with high enantioselectivity and diastereoselectivity. nih.gov

Table 1: Examples of Michael Donors and Acceptors

| Michael Donors | Michael Acceptors |

| β-Diketones | α,β-Unsaturated Aldehydes |

| β-Keto esters | α,β-Unsaturated Ketones |

| Malonic esters | α,β-Unsaturated Esters |

| β-Ketonitriles | α,β-Unsaturated Nitriles |

| Nitro compounds | α,β-Unsaturated Amides |

| α,β-Unsaturated Nitro compounds |

This table is based on information from multiple sources. libretexts.orglibretexts.org

Oxidation and Reduction Chemistry of this compound

The ketone and nitrile functionalities in this compound can undergo both oxidation and reduction reactions, although specific studies on this particular compound are limited. General principles of organic chemistry suggest the following possibilities:

Oxidation : The ketone group is generally resistant to further oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bond adjacent to the carbonyl group. The α-carbon can also be oxidized under specific conditions. For instance, treatment of β-ketonitriles with selenium dioxide can lead to the formation of substituted furo[2,3-b]furans through an oxidative process. rsc.org

Reduction : The ketone group can be readily reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The nitrile group can also be reduced to a primary amine using strong reducing agents like LiAlH₄ or through catalytic hydrogenation. The selective reduction of one group over the other can be achieved by careful choice of the reducing agent and reaction conditions.

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. Derivatives of this compound can participate in such reactions, acting as either the 2π or 4π component.

Diels-Alder Reactions Involving this compound Derivatives as Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.comyoutube.com While this compound itself is not a typical dienophile, its derivatives can be. For the Diels-Alder reaction to be efficient, the dienophile is often substituted with electron-withdrawing groups. youtube.combeilstein-journals.org The ketone and nitrile groups in this compound are electron-withdrawing, which can activate a nearby double bond to act as a dienophile.

For instance, an α,β-unsaturated derivative of this compound could serve as a dienophile. The stereochemical outcome of the Diels-Alder reaction is highly predictable, and the use of chiral auxiliaries or catalysts can lead to asymmetric induction, affording enantiomerically enriched products. harvard.edu The regioselectivity of the reaction with unsymmetrical dienes is also a key consideration, with "ortho" and "para" products generally favored over "meta" products. masterorganicchemistry.com

Heteroannulation Reactions and their Mechanisms

Heteroannulation reactions involve the formation of a heterocyclic ring. β-Ketonitriles like this compound are excellent precursors for the synthesis of various heterocycles. rsc.orgnih.gov

One common approach involves the condensation of the β-ketonitrile with a binucleophilic reagent. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines or ureas can lead to the formation of pyrimidines.

Another important class of reactions is the cascade activation of β-ketonitriles and annulation with other reagents. For example, reaction with sulfoxonium ylides under redox-neutral conditions can provide a versatile and selective method for the synthesis of complex heterocyclic structures. rsc.org Similarly, tandem reactions involving Michael addition followed by intramolecular cyclization are also prevalent. rsc.org For instance, the reaction of a β-ketonitrile with 2-hydroxy-malononitrile, formed in situ from the oxidation of malononitrile, can lead to the formation of tetrasubstituted furans through a Michael addition and subsequent intramolecular cyclization. rsc.org

The mechanism of these heteroannulation reactions often involves an initial nucleophilic attack from the binucleophile onto the electrophilic carbonyl or nitrile carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration or elimination of a small molecule.

Condensation and Cyclization Reactions

The presence of an activated methylene (B1212753) group, situated between the carbonyl and cyano functionalities, makes this compound a prime candidate for various condensation and cyclization reactions. These reactions are fundamental in organic synthesis for constructing more complex molecular architectures.

Knoevenagel Condensation Pathways of β-Keto Nitriles

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation. bhu.ac.in It typically involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base. bhu.ac.inyoutube.com β-Keto nitriles, such as this compound, are excellent substrates for this reaction due to the electron-withdrawing nature of the adjacent keto and nitrile groups, which increases the acidity of the α-hydrogen.

The general mechanism proceeds via the formation of a resonance-stabilized carbanion (enolate) upon deprotonation of the active methylene group by a base. youtube.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is subsequently protonated and then undergoes dehydration to yield the final α,β-unsaturated product. youtube.com Various catalysts can be employed, including amines like piperidine (B6355638) and organocatalysts such as triphenylphosphine (B44618) and L-proline. organic-chemistry.orgresearchgate.netresearchgate.net The reaction can often be performed under mild and even solvent-free conditions, sometimes enhanced by microwave irradiation. bhu.ac.inorganic-chemistry.org

Table 1: Catalysts and Conditions for Knoevenagel Condensation

| Catalyst | Reaction Conditions | Substrate Scope | Reference |

| Ammonium (B1175870) Acetate | Room temperature, sonication | Aromatic aldehydes, active methylene compounds | bhu.ac.in |

| Triphenylphosphine | Solvent-free, microwave irradiation | Aromatic, aliphatic, and heterocyclic aldehydes | organic-chemistry.org |

| Piperidine | Grinding, room temperature | Aldehydes and malononitrile | researchgate.net |

| L-Proline | Solvent-free | Substituted 2-hydroxybenzaldehydes, reactive methylene compounds | researchgate.net |

Intramolecular and Intermolecular Cyclizations Leading to Heterocycles

The dual functionality of β-keto nitriles like this compound provides a powerful platform for the synthesis of a wide array of heterocyclic compounds through both intramolecular and intermolecular cyclization pathways. The nitrile and ketone groups can react with various reagents to form rings of different sizes and functionalities.

Intermolecular cyclizations often involve the reaction of the β-keto nitrile with a bifunctional reagent. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Similarly, amidines or guanidines can react to form pyrimidines. These reactions are crucial in medicinal chemistry as the resulting heterocyclic scaffolds are present in many biologically active molecules.

Intramolecular cyclizations can occur if the β-keto nitrile itself contains another reactive functional group. While this compound does not inherently possess such a group for simple intramolecular cyclization, its derivatives can be designed to undergo such reactions. For example, a derivative with a suitably positioned leaving group could cyclize to form a cyclopentanone (B42830) or cyclohexanone (B45756) ring. The synthesis of various heterocyclic ketones can be achieved through such tailored pathways. acs.org

Table 2: Examples of Heterocycles Synthesized from β-Keto Nitrile Precursors

| Reagent | Resulting Heterocycle | Reaction Type |

| Hydrazine (B178648) | Pyrazole (B372694) | Intermolecular Cyclization |

| Hydroxylamine | Isoxazole (B147169) | Intermolecular Cyclization |

| Amidines/Guanidine | Pyrimidine (B1678525) | Intermolecular Cyclization |

| Bifunctional Reagents | Various Fused Heterocycles | Multi-component Reactions |

Coordination Chemistry of this compound Derivatives

The field of coordination chemistry explores the formation of complexes between a central metal ion and surrounding molecules or ions, known as ligands. purdue.edulibretexts.org Ligands are Lewis bases, meaning they can donate a pair of electrons to the metal ion, which acts as a Lewis acid. purdue.edu Derivatives of this compound can be effective ligands due to the presence of potential donor atoms, namely the nitrogen of the nitrile group and the oxygen of the keto group.

The coordination number of a metal ion in a complex refers to the number of donor atoms bonded to it. openstax.org Ligands can be classified by their denticity, which is the number of donor atoms they use to bind to the central metal. youtube.com While the parent molecule could act as a monodentate ligand (binding through one atom) or potentially a bidentate ligand (binding through both the nitrogen and oxygen), its derivatives can be designed to be polydentate ligands, capable of forming multiple bonds to a metal ion. openstax.orgyoutube.com This chelation effect, where a ligand binds to a metal ion through multiple donor atoms, often results in more stable complexes. purdue.edu

The geometry of the resulting coordination complex is determined by the coordination number. For example, a coordination number of four can result in either a tetrahedral or square planar geometry, while a coordination number of six typically leads to an octahedral geometry. libretexts.orgyoutube.com The specific geometry and stability of complexes formed with derivatives of this compound would depend on the nature of the metal ion, the solvent system, and the specific structure of the ligand derivative.

Table 3: Potential Coordination Modes of this compound Derivatives

| Ligand Type | Donor Atoms | Potential Denticity | Example Complex Type |

| Parent Molecule | N (nitrile), O (keto) | Monodentate or Bidentate | [M(L)n] |

| Amino-functionalized derivative | N (nitrile), O (keto), N (amine) | Bidentate or Tridentate | [M(L')n] |

| Carboxy-functionalized derivative | N (nitrile), O (keto), O (carboxyl) | Bidentate or Tridentate | [M(L'')n] |

Applications of 2,4,4 Trimethyl 3 Oxopentanenitrile in Diverse Organic Syntheses

Building Block for Heterocyclic Systems

The presence of a 1,3-dicarbonyl-like functionality (in the form of a β-ketonitrile) makes 2,4,4-trimethyl-3-oxopentanenitrile an ideal precursor for the synthesis of numerous heterocyclic compounds. The ketone and nitrile groups provide two reactive centers for condensation reactions with various dinucleophiles.

Synthesis of Pyrrole-Based Scaffolds

While direct literature on the synthesis of pyrroles from this compound is not abundant, established methods for pyrrole (B145914) synthesis, such as the Knorr and Hantzsch syntheses, provide a framework for its potential application. sigmaaldrich.comnih.gov These methods typically utilize β-dicarbonyl compounds or their equivalents. The Barton-Zard synthesis, for instance, involves the reaction of an isocyanoacetate with a nitroalkene, which is a different approach but highlights the variety of strategies to form pyrrole rings. sigmaaldrich.com

The Paal-Knorr synthesis, a very common method, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgyoutube.com Although not a 1,4-dicarbonyl compound itself, this compound could potentially be transformed into a suitable precursor for this reaction.

A plausible, though not explicitly documented, route could involve the reaction of this compound with an α-haloketone in a variation of the Hantzsch pyrrole synthesis. nih.gov This would involve the initial formation of an enamine intermediate from the β-ketonitrile, followed by nucleophilic attack on the α-haloketone and subsequent cyclization and aromatization.

Table 1: General Approaches to Pyrrole Synthesis

| Synthesis Name | Key Reactants | Relevance to this compound |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Ammonia/Amine | The β-ketonitrile could be a precursor to a 1,4-dicarbonyl system. |

| Knorr Pyrrole Synthesis | α-Amino ketone, Activated methylene (B1212753) compound | The β-ketonitrile acts as an activated methylene compound. |

| Hantzsch Pyrrole Synthesis | β-Ketoester, α-Haloketone, Ammonia/Amine | This compound is a β-ketonitrile, a close analogue to a β-ketoester. |

| Barton-Zard Synthesis | Isocyanoacetate, Nitroalkene | An alternative pathway to pyrroles. |

Elaboration to Pyrazole (B372694) and Pyrazolopyrimidine Structures

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. beilstein-journals.orghilarispublisher.comresearchgate.net Given that this compound is a β-ketonitrile, it can readily react with hydrazines to form substituted pyrazoles. The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to yield the aromatic pyrazole ring.

This reactivity makes this compound a key starting material for a variety of pyrazole derivatives. These pyrazole structures can be further elaborated to form fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. nih.govnih.gov Pyrazolo[3,4-d]pyrimidines are of significant interest due to their structural similarity to purines, which makes them promising scaffolds for various pharmacologically active agents. nih.govnih.gov The synthesis of these fused systems often involves the construction of a pyrazole ring with an amino group adjacent to a nitrile, which can then be cyclized with a one-carbon unit to form the pyrimidine (B1678525) ring. nih.gov

Table 2: Synthesis of Pyrazole and Pyrazolopyrimidine Derivatives

| Starting Material | Reagent | Product Type | Significance |

| This compound | Hydrazine Hydrate | Substituted Pyrazole | Core heterocyclic structure |

| Substituted Aminopyrazole | Formamide, POCl₃ | Pyrazolo[3,4-d]pyrimidine | Biologically active fused heterocycle nih.gov |

| Aminopyrazole Nitrile | Triethyl Orthoformate, Hydrazine | Pyrazolo[3,4-d]pyrimidine | Purine isosteres with therapeutic potential nih.gov |

Formation of Isoxazole (B147169) Derivatives

The synthesis of isoxazoles can be readily achieved through the reaction of 1,3-dicarbonyl compounds or their analogues with hydroxylamine (B1172632). nih.govbiolmolchem.comnih.gov The reaction of this compound with hydroxylamine hydrochloride is a direct and efficient method for the preparation of 5-amino-3-substituted isoxazoles. nih.gov The reaction mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl group to form an oxime, followed by an intramolecular cyclization where the oxygen of the oxime attacks the nitrile carbon, leading to the formation of the isoxazole ring.

The resulting isoxazole derivatives, featuring the bulky 2,4,4-trimethylpentyl substituent, can be valuable intermediates in medicinal chemistry due to the prevalence of the isoxazole core in a wide range of biologically active compounds. biolmolchem.com

Table 3: Synthesis of Isoxazole Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| β-Ketonitrile (e.g., this compound) | Hydroxylamine | 5-Aminoisoxazole derivative | Cyclocondensation nih.gov |

| 1,3-Diketone | Hydroxylamine | 3,5-Disubstituted isoxazole | Cyclocondensation nih.gov |

| Terminal Alkyne, Aldehyde, I₂, Hydroxylamine | 3,5-Disubstituted isoxazole | One-pot synthesis organic-chemistry.org |

Construction of Pyridine (B92270) and Fused Pyridine Ring Systems

This compound is a versatile precursor for the synthesis of various pyridine and fused pyridine ring systems. One of the most common methods for pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia or an ammonium (B1175870) salt. ijpsonline.combaranlab.org As a β-ketonitrile, this compound can participate in Hantzsch-type reactions to produce highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.

Furthermore, the reactivity of the nitrile and the active methylene group in this compound allows for its use in various condensation reactions to construct fused pyridine systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov For example, a common strategy involves the initial synthesis of a substituted pyridine ring, which is then further functionalized and cyclized to form the fused heterocyclic system. nih.gov

Table 4: Selected Reactions for Pyridine and Fused Pyridine Synthesis

| Reaction Name/Type | Key Reactants | Product Type |

| Hantzsch Dihydropyridine Synthesis | β-Dicarbonyl compound, Aldehyde, Ammonia | Dihydropyridine/Pyridine |

| Condensation/Cyclization | Substituted Pyridinecarbonitrile, Guanidine | Pyrido[2,3-d]pyrimidine |

| Condensation/Cyclization | Substituted Pyridine Hydrazide, β-Ketoester | Pyrazolo[3,4-b]pyridine |

Synthetic Routes to Other Nitrogen-Containing Heterocycles

The versatile reactivity of this compound extends to the synthesis of other nitrogen-containing heterocycles. For instance, its reaction with dinucleophiles can lead to the formation of various six-membered heterocyclic rings. The synthesis of pyrimidine derivatives, for example, can be achieved through the reaction of β-ketonitriles with amidines.

Moreover, the compound can serve as a starting material for the synthesis of fused heterocyclic systems of greater complexity. For example, the synthesis of oxazolo[5,4-d]pyrimidines has been reported starting from aminopyrimidine precursors, which can potentially be derived from β-ketonitriles. researchgate.net The ability to introduce the bulky and lipophilic 2,4,4-trimethylpentyl group can be of interest in the development of new bioactive molecules.

Precursor in Fine Chemical Synthesis

Beyond its role as a building block for heterocyclic compounds, this compound is a valuable precursor in the broader field of fine chemical synthesis. ontosight.ai It is utilized as a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai

Its synthesis is typically achieved through the reaction of 2,4,4-trimethyl-3-oxopentanal (B13072530) with hydroxylamine or ammonia. ontosight.ai The presence of both a ketone and a nitrile group allows for a wide range of chemical transformations. The ketone can undergo reductions, oxidations, and various nucleophilic additions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This dual reactivity makes it a versatile synthon for introducing the 2,4,4-trimethyl-3-oxopentyl moiety into larger molecules, which can be desirable for modulating properties such as lipophilicity and steric bulk in the final products, which include anticoagulants, anti-inflammatory agents, and anticancer drugs. ontosight.ai

Intermediate in Agrochemical Development

This compound, also known as pivaloylacetonitrile (B1295116) or cyanopinacolone, is a crucial building block in the synthesis of certain agrochemicals. researchgate.net Its primary application in this sector is as a key intermediate for producing the isoxazole skeleton of the selective herbicide, isouron. researchgate.net The synthesis involves leveraging the reactivity of the β-ketonitrile moiety to construct the heterocyclic core of the herbicide.

The production of this compound itself has been optimized to support its use in agrochemical manufacturing. An improved synthetic method, which involves the nucleophilic substitution of 1-chloropinacolone (B81408) with sodium cyanide in the presence of a catalytic amount of an iodide ion, has been developed. researchgate.net This enhancement is significant as it suppresses the formation of by-products, leading to a higher yield and purity of the final compound, which is essential for its efficient use in subsequent agrochemical synthesis. researchgate.net

Table 1: Synthesis Optimization of this compound

| Precursor | Reagents | Key Improvement | Yield | Purity | Application |

|---|---|---|---|---|---|

| 1-Chloropinacolone | Sodium Cyanide, Methanol | Addition of catalytic alkali iodide | 95% | 99% | Intermediate for Isouron |

Synthetic Access to Pharmaceutical Lead Compounds and Analogs

The structural attributes of this compound make it a valuable precursor in the synthesis of pharmaceutical lead compounds and their analogs. β-Ketonitriles, such as this compound, are recognized as important building blocks for creating nitrogen-containing pharmacophores. researchgate.net The presence of both a ketone and a nitrile group allows for a variety of chemical transformations, making it a versatile scaffold in medicinal chemistry. evitachem.com

Research has demonstrated its utility in constructing inhibitors of p38 MAP kinase, which are based on pyrazolyl ureas. researchgate.net The synthesis of these potential therapeutic agents relies on the reactivity of this compound to form the core pyrazole structure. Furthermore, this compound has been used to prepare a range of substituted benzylpentanenitriles, which can serve as precursors for more complex biologically active molecules. chemicalbook.com

The versatility of β-ketonitriles extends to their use in multicomponent reactions, which are highly efficient methods for generating molecular diversity in drug discovery programs. These reactions allow for the rapid assembly of complex structures from simple starting materials, highlighting the importance of this compound in accessing novel chemical entities for pharmaceutical research.

Role in the Synthesis of Dyes and Fluorescent Materials

While the primary applications of this compound are in the agrochemical and pharmaceutical sectors, its reactive nature also lends itself to the synthesis of dyes and fluorescent materials. The core structure of this compound can be incorporated into larger conjugated systems, which are characteristic of many organic dyes and pigments.

The synthesis of various heterocyclic compounds is a cornerstone of dye chemistry, and β-ketonitriles are known precursors to a wide range of heterocycles. nih.govnih.gov For instance, the reaction of β-ketonitriles with other reagents can lead to the formation of pyridines, pyrimidines, and other nitrogen-containing ring systems that often form the chromophoric core of dyes. The specific substitution pattern of this compound, with its bulky tert-butyl group, can influence the photophysical properties of the resulting dyes, such as their color, and fluorescence.

Table 2: Potential Heterocyclic Scaffolds from β-Ketonitrile Precursors

| Heterocycle Class | General Synthetic Approach | Potential Application |

|---|---|---|

| Pyridines | Condensation reactions with 1,3-dicarbonyl compounds | Dyes and Pigments |

| Pyrimidines | Reaction with amidines or ureas | Fluorescent Probes |

| Pyrroles | Paal-Knorr type synthesis with amino ketones | Functional Dyes |

| Thiazoles | Hantzsch-type synthesis with α-haloketones and thioamides | Sensitizer Dyes |

Compound Names Mentioned in this Article

Computational and Theoretical Investigations of 2,4,4 Trimethyl 3 Oxopentanenitrile

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic architecture of 2,4,4-trimethyl-3-oxopentanenitrile. These studies, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution and orbital interactions.

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability.

The charge distribution within the this compound molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential, highlighting the likely sites for electrophilic and nucleophilic attack. For instance, the electronegative oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms and parts of the carbon skeleton will exhibit positive potential.

Table 1: Illustrative Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Global Reactivity Descriptors:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. nih.gov

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Local Softness (s(r)): Related to the Fukui function, it provides a more detailed picture of site-specific reactivity.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.65 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.22 eV |

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for mapping out the potential reaction pathways of this compound. By modeling the interactions with other reagents, it is possible to understand the step-by-step mechanism of a reaction. cuny.edu

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can determine the geometry and energy of these transient structures. The activation energy (the difference in energy between the reactants and the transition state) is a critical factor in determining the reaction rate.

Many chemical reactions can potentially yield multiple products. youtube.com Computational chemistry can predict the regioselectivity (which constitutional isomer is favored) and stereoselectivity (which stereoisomer is favored) of reactions involving this compound. masterorganicchemistry.comkhanacademy.org

Regioselectivity: By comparing the activation energies of the different possible reaction pathways leading to different regioisomers, the major product can be predicted. nih.gov For example, in an addition reaction to the carbonyl group versus the nitrile group, computational analysis can determine which site is more reactive under specific conditions.

Stereoselectivity: Similarly, the formation of different stereoisomers (e.g., enantiomers or diastereomers) can be assessed by calculating the energies of the respective transition states. The pathway with the lower energy barrier will be the favored one, leading to the major stereoisomer.

Structure-Reactivity Correlation Studies

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity descriptors and reaction barriers, a structure-reactivity relationship can be established. For example, the introduction of different substituent groups could be modeled to see how they affect the molecule's electrophilicity or the activation energy of a particular reaction. These studies are crucial for designing new molecules with desired chemical properties and for optimizing reaction conditions.

Analytical Methodologies for Characterization and Reaction Monitoring of 2,4,4 Trimethyl 3 Oxopentanenitrile

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and properties of 2,4,4-trimethyl-3-oxopentanenitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key proton signals are attributed to the methyl groups and the methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals correspond to the nitrile carbon, the carbonyl carbon, the quaternary carbon, the methine carbon, and the methyl carbons.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 (CH₃) | - | ~25 | Quartet |

| C2 (CH) | ~3.5 | ~40 | Quartet |

| C3 (C=O) | - | ~205 | Singlet |

| C4 (C(CH₃)₂) | - | ~45 | Singlet |

| C4-CH₃ | ~1.2 | ~27 | Quartet |

| C5 (C≡N) | - | ~115 | Singlet |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The molecular weight of this compound is 139.2 g/mol . sigmaaldrich.com

Upon ionization in the mass spectrometer, the molecule fragments in a characteristic manner. The most prominent fragment is often the tert-butyl cation ((CH₃)₃C⁺) at m/z 57, resulting from the cleavage of the bond between the carbonyl group and the quaternary carbon. Other significant fragments can include the loss of a methyl group or the entire nitrile group.

| m/z | Fragment Ion | Structure |

|---|---|---|

| 139 | [M]⁺ | [C₈H₁₃NO]⁺ |

| 124 | [M - CH₃]⁺ | [C₇H₁₀NO]⁺ |

| 83 | [M - C(CH₃)₃]⁺ | [C₄H₄NO]⁺ |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A strong, sharp peak around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. Another strong absorption band will be present in the region of 1715-1725 cm⁻¹, corresponding to the carbonyl (C=O) group stretch. The C-H stretching vibrations of the methyl and methine groups will appear in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N and C=O stretching vibrations are also observable in the Raman spectrum, often with different relative intensities compared to the IR spectrum.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | ~2250 (sharp, medium) | ~2250 (strong) |

| Carbonyl (C=O) | Stretching | ~1720 (strong) | ~1720 (medium) |

| Alkyl (C-H) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) |

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The carbonyl group in this compound acts as a chromophore. It is expected to exhibit a weak n→π* transition at a wavelength (λ_max) around 280-300 nm. masterorganicchemistry.com The absence of significant conjugation in the molecule means that this will be the primary absorption in the near-UV region.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

For this compound, GC-MS is an ideal method for purity assessment. A sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities based on boiling point and polarity as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component.

The retention time from the GC provides a quantitative measure of the compound, while the mass spectrum confirms its identity. This technique is highly sensitive and can detect trace impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This makes it an ideal method for the analysis of this compound in complex mixtures, such as reaction broths or environmental samples.

In a typical LC-MS analysis of a complex mixture containing this compound, the sample would first be introduced into a liquid chromatograph. The separation would likely be performed using a reversed-phase column (e.g., a C18 column) where compounds are separated based on their hydrophobicity. A mobile phase gradient, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol with additives such as formic acid or ammonium (B1175870) acetate to improve ionization, would be employed to elute the compounds from the column at different times.

As the separated compounds, including this compound, exit the column, they enter the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like β-ketonitriles, which would ionize the molecules, typically by protonation to form [M+H]⁺ ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molar mass: 139.20 g/mol ), the expected protonated molecule would be observed at an m/z of approximately 140.2.

The use of tandem mass spectrometry (MS/MS) can further enhance the selectivity and sensitivity of the analysis. In this mode, the [M+H]⁺ ion of this compound would be selected and fragmented, and the resulting fragment ions would be detected. This process, known as multiple reaction monitoring (MRM), provides a highly specific fingerprint for the compound, allowing for its accurate quantification even in the presence of co-eluting interferences from the complex matrix. nih.govrsc.org

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound in a Complex Mixture

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | 140.2 |

| Product Ions (m/z) | Hypothetical fragments for MRM (e.g., 83.1, 57.1) |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org Should this compound be a solid at room temperature or be crystallizable from a suitable solvent, single-crystal X-ray diffraction could provide unambiguous structural elucidation.

The process begins with growing a high-quality single crystal of the compound. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.org

By rotating the crystal and collecting diffraction data from multiple orientations, a complete dataset is obtained. This data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities of the diffraction spots are used to calculate the structure factors, from which an electron density map of the molecule can be generated. nih.gov This map is then interpreted to build a model of the atomic positions within the crystal lattice. The final step involves refining this model to achieve the best possible fit with the experimental diffraction data.

The result of a successful single-crystal X-ray diffraction analysis is a detailed three-dimensional model of the this compound molecule in the solid state. This model provides precise information on bond lengths, bond angles, and torsion angles. It also reveals intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate how the molecules pack together in the crystal. This information is invaluable for understanding the compound's physical properties and chemical reactivity.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₈H₁₃NO |

| Formula Weight | 139.20 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| α = 90°, β = XX.XX°, γ = 90° | |

| Volume | VVV.V ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | D.DDD g/cm³ |

| R-factor | < 0.05 |

Future Prospects and Emerging Research Areas for 2,4,4 Trimethyl 3 Oxopentanenitrile

Green Chemistry Approaches in 2,4,4-Trimethyl-3-oxopentanenitrile Synthesis

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, aiming for more sustainable and environmentally benign processes. The synthesis of this compound is an area ripe for the application of these principles.

Current synthesis methods for α-acyl nitriles often rely on traditional approaches that may involve hazardous reagents and generate significant waste. Future research is expected to focus on developing greener alternatives. One promising avenue is the use of biocatalysis, employing enzymes to catalyze the synthesis under mild conditions, potentially reducing energy consumption and by-product formation. mdpi.com Aldoxime dehydratases, for instance, have shown potential for the cyanide-free synthesis of nitriles from aldoximes. mdpi.com

Another key area of development is the use of eco-friendly and reusable catalysts. nih.govorgchemres.org Heterogeneous catalysts, such as metal-organic frameworks or functionalized nanocomposites, could replace homogeneous catalysts, simplifying product purification and catalyst recovery. nih.govorgchemres.org For example, the use of a magnetically recoverable nanocomposite has been demonstrated as an efficient and reusable catalyst in the synthesis of other nitrile-containing compounds. orgchemres.org The application of such catalytic systems to the synthesis of this compound could significantly improve its environmental footprint.

Furthermore, the exploration of alternative, greener solvents is a critical aspect of sustainable synthesis. nih.gov Moving away from volatile organic compounds towards water-based systems or solvent-free reaction conditions would be a significant step forward. mdpi.comnih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for α-Acyl Nitriles

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Catalyst | Often homogeneous, non-reusable | Heterogeneous, reusable, biocatalysts |

| Solvent | Volatile organic compounds | Water, green solvents, solvent-free |

| Reaction Conditions | Often harsh (high temperature/pressure) | Mild (ambient temperature/pressure) |

| By-products | Can be significant and hazardous | Minimized, less hazardous |

| Atom Economy | Can be moderate | Potentially higher |

Exploration of Unconventional Reactivity Modes

The unique structural features of this compound, namely the sterically hindered ketone and the adjacent nitrile group, suggest a rich and largely unexplored reactivity profile. Future research is poised to move beyond its role as a simple building block and investigate its potential in unconventional chemical transformations.

The nitrile group is a versatile functional group that can participate in a wide array of reactions. nih.gov While its conversion to amines, amides, and carboxylic acids is well-established, its participation in cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and radical-mediated transformations remains an area of active investigation. Computational studies can play a crucial role in predicting the reactivity of the nitrile group in different chemical environments. nih.govrsc.org

The presence of the ketone functionality adjacent to the nitrile group opens up possibilities for tandem reactions, where both functional groups participate in a single synthetic operation. For instance, the development of catalytic systems that can selectively activate either the C=O or C≡N bond could lead to novel and efficient synthetic methodologies.

Furthermore, the application of photochemistry and electrochemistry to this compound could unveil novel reaction pathways. Photochemical activation could lead to the formation of highly reactive intermediates, enabling transformations that are not accessible through traditional thermal methods. vapourtec.com Electrochemical synthesis offers a green and controlled method for driving redox reactions, and its application to nitrile-containing compounds is an emerging field. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a paradigm shift in the chemical industry, offering numerous advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov The synthesis of this compound is well-suited for integration with flow chemistry platforms.

Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and the safe handling of highly reactive intermediates. nih.govillinois.edu The ability to operate at elevated temperatures and pressures in a controlled manner can significantly accelerate reaction rates and improve yields. nih.gov The synthesis of nitriles from carboxylic acids has been successfully demonstrated in continuous flow, highlighting the potential of this technology for the production of this compound. acs.org

Furthermore, the modular nature of flow systems allows for the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for intermediate purification and reducing waste. nih.gov This approach can lead to a more streamlined and cost-effective manufacturing process.

The integration of flow chemistry with automated synthesis platforms represents the next frontier in chemical manufacturing. sigmaaldrich.comnih.govwikipedia.org These platforms, which combine robotics, real-time analytics, and feedback control, can accelerate reaction optimization and enable the rapid discovery of new synthetic routes. chemspeed.comyoutube.com The application of such automated systems to the synthesis of this compound could lead to significant improvements in process development and efficiency. nih.gov

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Processing | Flow Chemistry |

| Heat & Mass Transfer | Limited | Enhanced |

| Safety | Potential for thermal runaways | Improved safety, smaller reaction volumes |

| Scalability | Challenging | Straightforward |

| Process Control | Difficult to precisely control | Precise control over temperature, pressure, residence time |

| Reproducibility | Can be variable | High reproducibility |

| Integration | Difficult to integrate multiple steps | Easily integrated for multi-step synthesis |

Data-Driven and AI-Assisted Design of Novel Transformations

The convergence of data science, artificial intelligence (AI), and chemistry is revolutionizing the way chemical reactions are designed and optimized. beilstein-journals.orgmdpi.com Machine learning algorithms can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations. nih.govyoutube.com

Predict optimal reaction conditions: Machine learning models can be trained to predict the optimal solvent, catalyst, temperature, and other parameters for its synthesis, leading to higher yields and purities. beilstein-journals.org

Discover novel synthetic routes: Retrosynthesis software, guided by AI, can propose novel and more efficient synthetic pathways to this compound and its derivatives.

Design new catalysts: AI can assist in the design of novel catalysts with enhanced activity and selectivity for specific transformations involving this molecule.

Computational chemistry will also play a pivotal role in understanding the reactivity of this compound at a molecular level. weizmann.ac.ilamanote.com Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict activation energies, and rationalize experimental observations. nih.gov This fundamental understanding is crucial for the rational design of new reactions and catalysts.

Applications in Advanced Materials Science

The unique combination of a bulky, hydrophobic t-butyl group and a polar nitrile functionality makes this compound an intriguing building block for the synthesis of advanced materials. While this area is still in its infancy, several potential applications can be envisioned.

Polymer Chemistry: The nitrile group can be polymerized or copolymerized to create polymers with unique thermal and mechanical properties. The bulky t-butyl group would likely impart increased thermal stability and solubility in organic solvents to the resulting polymers.

Functional Materials: The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, which can then be used to modify the surfaces of materials or to create functional polymers for applications in sensing, catalysis, or drug delivery.

Liquid Crystals: The rigid structure and polarity of the molecule suggest that its derivatives could exhibit liquid crystalline properties. By carefully designing the molecular structure, it may be possible to create novel liquid crystalline materials with applications in displays and optical devices.

Future research in this area will likely focus on the synthesis and characterization of polymers and other materials derived from this compound, exploring the relationship between its molecular structure and the macroscopic properties of the resulting materials.

Q & A

Q. What are the established synthetic routes for 2,4,4-trimethyl-3-oxopentanenitrile, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step approach starting from readily available precursors. For example, a ketonitrile intermediate may be generated via condensation of a substituted acetonitrile with a ketone under basic conditions. Subsequent alkylation or Michael addition steps can introduce the trimethyl groups. Optimization often requires controlled temperature (e.g., 0–25°C), inert atmospheres (N₂/Ar), and catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance regioselectivity. Purification via column chromatography or recrystallization improves yield (>70% reported in analogous systems) .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the nitrile (δ ~110–120 ppm in ¹³C), ketone (δ ~200–210 ppm), and methyl groups (δ ~1.0–1.5 ppm in ¹H).

- IR Spectroscopy : Strong absorbance bands for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) validate functional groups.

- X-ray Crystallography : Resolves steric effects of the 2,4,4-trimethyl substituents and confirms the Z/E configuration of the oxopentanenitrile backbone .

Q. How does the compound’s stability vary under different experimental conditions?

The nitrile and ketone groups are sensitive to hydrolysis under acidic/basic conditions. Storage at –20°C in anhydrous solvents (e.g., THF, DCM) is recommended. Thermal stability tests (TGA/DSC) show decomposition above 150°C, necessitating low-temperature reactions (<80°C) to prevent degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility)?

Cross-validation using authoritative databases like NIST Standard Reference Data is critical. For instance, discrepancies in melting points may arise from polymorphic forms or impurities. Recrystallization in polar aprotic solvents (e.g., acetonitrile) followed by HPLC purity analysis (>95%) ensures consistency. Solubility profiles should be confirmed via shake-flask methods in buffered aqueous-organic systems .

Q. How do electronic effects of the 2,4,4-trimethyl substituents influence reactivity in nucleophilic additions?

Steric hindrance from the geminal dimethyl groups at C4 restricts nucleophilic attack at the ketone, favoring alternative pathways such as conjugate additions to the α,β-unsaturated system. Computational modeling (DFT) predicts higher activation energy for direct ketone reduction compared to nitrile hydrogenation, aligning with experimental observations using NaBH₄/CeCl₃ .

Q. What role does this compound play in multi-step synthesis of heterocyclic compounds?

The compound serves as a precursor for pyrazole and pyrrole derivatives via cyclocondensation with hydrazines or amines. For example, reaction with phenylhydrazine under acidic conditions yields a tricyclic pyrazolone scaffold, validated by LC-MS and 2D NMR. Optimized molar ratios (1:1.2 nitrile:hydrazine) and reflux in ethanol maximize ring closure efficiency .

Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this nitrile?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to identify favorable reaction sites. For Suzuki-Miyaura couplings, the nitrile’s electron-withdrawing effect directs palladium catalysis to the less hindered C2 position, as evidenced by comparative studies with methyl-substituted analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

Variability in assay conditions (e.g., cell lines, solvent concentrations) often explains divergent results. Meta-analyses should normalize data to controls and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity). For instance, conflicting reports on antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility in culture media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.